![molecular formula C21H25N3O2S B2952582 N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide CAS No. 1170392-82-1](/img/structure/B2952582.png)
N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-{[4-(Methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)adamantane-1-carboxamide is a compound featuring a blend of heterocyclic oxadiazole and adamantane structures. Known for its diverse applications in scientific research, it holds promise in the fields of chemistry, biology, and medicine.
Aplicaciones Científicas De Investigación
This compound is extensively studied for its potential in medicinal chemistry due to its unique structural attributes.
Chemistry:
Utilized in synthetic organic chemistry to develop novel heterocyclic compounds.
Biology:
Studied for its antimicrobial and antiviral properties.
Medicine:
Investigated as a potential drug candidate for various diseases.
Industry:
Used in the development of materials with specific electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Step 1: Formation of 1,3,4-Oxadiazole Ring
React 4-(methylsulfanyl)benzyl chloride with hydrazine hydrate to form 4-(methylsulfanyl)benzyl hydrazine.
Cyclize this intermediate using carbon disulfide and potassium hydroxide to form 5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazole.
Step 2: Attachment of Adamantane
React the synthesized oxadiazole with 1-adamantane carboxylic acid chloride under basic conditions to form the target compound.
Industrial Production Methods:
Industrial production involves optimized reaction conditions to maximize yield and purity. Key steps include maintaining stringent temperature and pressure controls and using high-purity reagents.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Can oxidize methylsulfanyl groups to sulfoxides or sulfones.
Reduction: The oxadiazole ring can undergo reduction under specific conditions.
Substitution: Electrophilic or nucleophilic substitution on the benzyl or adamantane rings.
Common Reagents and Conditions:
Oxidation: Peracids for oxidation.
Reduction: Hydrazine or metal hydrides.
Substitution: Halogenating agents for electrophilic substitution.
Major Products Formed:
Oxidation produces sulfoxides or sulfones.
Reduction products vary depending on reaction conditions.
Substitution products depend on the substituents introduced.
Mecanismo De Acción
Mechanism of Effects:
The compound interacts with biological targets through its oxadiazole ring and adamantane moiety.
Molecular Targets and Pathways:
Targets include enzyme active sites and membrane receptors.
Inhibits certain enzymes, affecting key biochemical pathways.
Comparación Con Compuestos Similares
N-(5-{[4-(methylsulfanyl)phenyl]methyl}-1,3,4-oxadiazol-2-yl)methanol
1-adamantanecarboxylic acid
Uniqueness:
The presence of both the adamantane and oxadiazole units confers unique chemical and biological properties, such as enhanced stability and bioavailability, which distinguish it from other compounds.
Propiedades
IUPAC Name |
N-[5-[(4-methylsulfanylphenyl)methyl]-1,3,4-oxadiazol-2-yl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2S/c1-27-17-4-2-13(3-5-17)9-18-23-24-20(26-18)22-19(25)21-10-14-6-15(11-21)8-16(7-14)12-21/h2-5,14-16H,6-12H2,1H3,(H,22,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYVKWAFBBNCIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC2=NN=C(O2)NC(=O)C34CC5CC(C3)CC(C5)C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
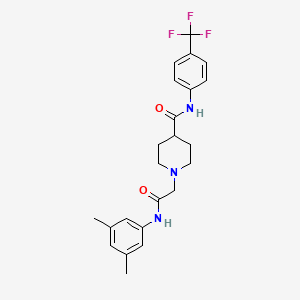
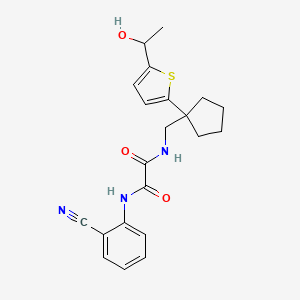
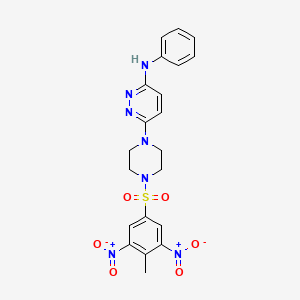
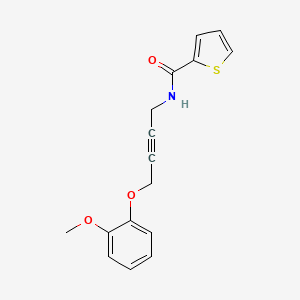
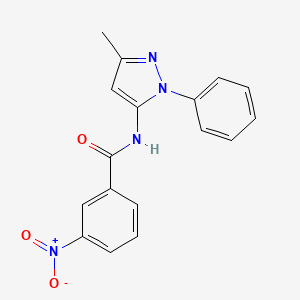
![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2952508.png)
![N-(2,6-dimethylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2952509.png)


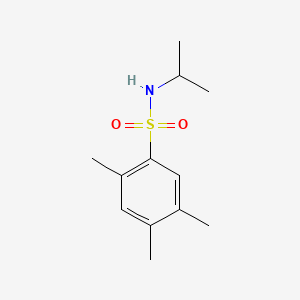
![2-Morpholinobenzo[d]thiazol-6-yl 2-phenoxyacetate](/img/structure/B2952515.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylic acid](/img/structure/B2952519.png)
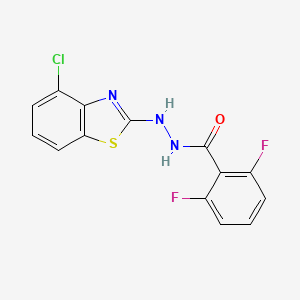
![N-(2,4-difluorophenyl)-2-[8-(2-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2952522.png)
